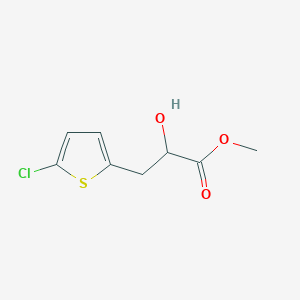
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate typically involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This one-pot reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates in moderate to high yields.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve the use of catalytic systems, such as nickel and palladium-based catalysts, to achieve high yields and selectivity . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which is a five-membered heteroaromatic ring containing sulfur.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: Similar compounds synthesized using similar methods.
2-Butylthiophene: Used in the synthesis of anticancer agents.
Uniqueness
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate is unique due to the presence of both a chlorine atom and a hydroxyl group on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate, a compound with the CAS number 1510195-55-7, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, while also summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₈ClO₃S
- Molecular Weight : 219.67 g/mol
Its structure includes a chlorothiophene ring, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various Gram-positive bacteria and fungi. The compound has shown promising results in inhibiting multidrug-resistant pathogens.
Case Study: Antimicrobial Efficacy
A study conducted on the compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 64 |
| New Delhi carbapenemase-producing A. baumannii | 128 |
| Candida auris | 32 |
These results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in various cell lines.
Research Findings
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, particularly in lung cancer models such as A549 cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
These findings underscore the potential of this compound as a candidate for further development in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Research indicates that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Properties
Molecular Formula |
C8H9ClO3S |
|---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C8H9ClO3S/c1-12-8(11)6(10)4-5-2-3-7(9)13-5/h2-3,6,10H,4H2,1H3 |
InChI Key |
MYBZYHXNIXBFGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(S1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















